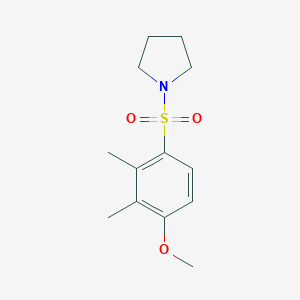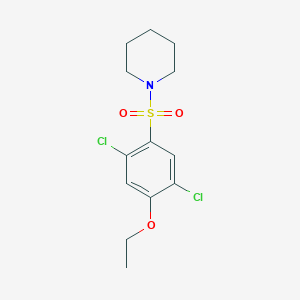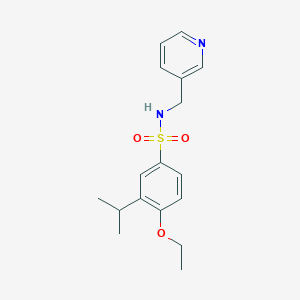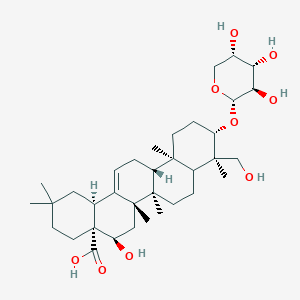
1-(4-Methoxy-2,3-dimethylphenyl)sulfonylpyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methoxy-2,3-dimethylphenyl)sulfonylpyrrolidine (MDPS) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDPS is a member of the sulfonylpyrrolidine family, which is known for its diverse biological activities.
作用机制
The mechanism of action of 1-(4-Methoxy-2,3-dimethylphenyl)sulfonylpyrrolidine is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of protein-protein interactions. 1-(4-Methoxy-2,3-dimethylphenyl)sulfonylpyrrolidine has been shown to interact with various proteins, including tubulin, which is involved in cell division, and cyclooxygenase-2, which is involved in inflammation.
Biochemical and physiological effects:
1-(4-Methoxy-2,3-dimethylphenyl)sulfonylpyrrolidine has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(4-Methoxy-2,3-dimethylphenyl)sulfonylpyrrolidine can inhibit the growth of cancer cells and bacteria, reduce inflammation, and modulate the activity of certain enzymes. In vivo studies have shown that 1-(4-Methoxy-2,3-dimethylphenyl)sulfonylpyrrolidine can reduce pain and inflammation in animal models.
实验室实验的优点和局限性
1-(4-Methoxy-2,3-dimethylphenyl)sulfonylpyrrolidine has several advantages for lab experiments, including its relatively simple synthesis, diverse biological activities, and potential applications in various fields. However, 1-(4-Methoxy-2,3-dimethylphenyl)sulfonylpyrrolidine also has some limitations, including its limited solubility in water and its potential toxicity at higher doses.
未来方向
For the study of 1-(4-Methoxy-2,3-dimethylphenyl)sulfonylpyrrolidine include the development of new derivatives, exploration as a building block for new materials, and further elucidation of its role in biological processes and disease states.
合成方法
1-(4-Methoxy-2,3-dimethylphenyl)sulfonylpyrrolidine can be synthesized using a multi-step process that involves the reaction of 4-methoxy-2,3-dimethylbenzene with chlorosulfonyl isocyanate, followed by the reaction with pyrrolidine. The final product is obtained after purification and characterization. The synthesis of 1-(4-Methoxy-2,3-dimethylphenyl)sulfonylpyrrolidine is relatively simple and can be carried out in a laboratory setting.
科学研究应用
1-(4-Methoxy-2,3-dimethylphenyl)sulfonylpyrrolidine has been extensively studied for its potential applications in various fields, including medicinal chemistry, biology, and material science. In medicinal chemistry, 1-(4-Methoxy-2,3-dimethylphenyl)sulfonylpyrrolidine has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. In biology, 1-(4-Methoxy-2,3-dimethylphenyl)sulfonylpyrrolidine has been used as a tool to study the role of certain proteins in cellular processes. In material science, 1-(4-Methoxy-2,3-dimethylphenyl)sulfonylpyrrolidine has been used as a building block for the synthesis of new materials with unique properties.
属性
产品名称 |
1-(4-Methoxy-2,3-dimethylphenyl)sulfonylpyrrolidine |
|---|---|
分子式 |
C13H19NO3S |
分子量 |
269.36 g/mol |
IUPAC 名称 |
1-(4-methoxy-2,3-dimethylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C13H19NO3S/c1-10-11(2)13(7-6-12(10)17-3)18(15,16)14-8-4-5-9-14/h6-7H,4-5,8-9H2,1-3H3 |
InChI 键 |
LNQKGNFEXBPNNA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)N2CCCC2)OC |
规范 SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)N2CCCC2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(2,6-Diethylanilino)carbonyl]isophthalic acid](/img/structure/B225551.png)












